molecular formula C8H7IN2 B3026717 5-Iodo-1-methyl-1H-indazole CAS No. 1072433-59-0

5-Iodo-1-methyl-1H-indazole

Cat. No.: B3026717
CAS No.: 1072433-59-0
M. Wt: 258.06
InChI Key: SGYVAWASNYRGPR-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-indazole: is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of an iodine atom at the 5th position and a methyl group at the 1st position of the indazole ring makes this compound unique. It is a white crystalline solid, stable under normal conditions, and has limited solubility in water but is soluble in organic solvents like ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methyl-1H-indazole typically involves the iodination of 1-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the indazole ring. This can be achieved using iodine and an oxidizing agent like potassium iodate in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-1-methyl-1H-indazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 5-azido-1-methyl-1H-indazole or 5-cyano-1-methyl-1H-indazole.

    Oxidation Products: Oxidized derivatives of the indazole ring.

    Coupling Products: Biaryl or alkyne-substituted indazole derivatives

Scientific Research Applications

Chemistry: 5-Iodo-1-methyl-1H-indazole is used as an intermediate in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, indazole derivatives are explored for their potential therapeutic properties. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound may be investigated for similar applications.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique structure allows for the exploration of novel properties in material science .

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can influence the compound’s reactivity and binding affinity, potentially enhancing its biological activity. The exact pathways and targets would be determined through detailed biochemical studies .

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    5-Bromo-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    5-Chloro-1-methyl-1H-indazole: Contains a chlorine atom, offering different electronic and steric properties compared to the iodine derivative.

Uniqueness: 5-Iodo-1-methyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct properties and applications .

Properties

IUPAC Name

5-iodo-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYVAWASNYRGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672037
Record name 5-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072433-59-0
Record name 5-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-Methyl-1H-indazol-5-amine (500 mg, 3.40 mmol) in a mixture of concentrated sulfuric acid (1.3 ml) and water (5.5 ml) cooled down to 0° C., was added dropwise a solution of sodium nitrite (258 mg, 3.74 mmol) in water (0.5 ml). The reaction mixture was stirred at 0° C. for 10 minutes then added dropwise to a solution of sodium iodide (1.5 g) in water (4.5 ml) cooled to 0° C. After complete addition, the reaction mixture was heated to 90° C. for an additional 20 minutes. The resultant mixture was basified with a diluted solution of sodium hydroxide and extracted with ethylacetate. The organic phase was washed further with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography eluting with 20% EtOAc in petroleum ether to afford the title compound (475 mg, 54% yield). 1H NMR (DMSO D6, 400 MHz) 4.03 (3H, s), 7.52 (1H, d), 7.63 (1H, dd), 7.99 (1H, s), 8.17 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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